molecular formula C33H39N3O2 B14036109 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol

Cat. No.: B14036109
M. Wt: 509.7 g/mol
InChI Key: QXWNYFBWEGRMEP-UHFFFAOYSA-N
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Description

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is a complex organic compound with the molecular formula C33H39N3O2. It is known for its unique structure, which includes a triazine ring substituted with dimethylphenyl groups and an octoxyphenol moiety. This compound is often used as a UV absorber due to its ability to absorb ultraviolet light and protect materials from UV-induced degradation .

Preparation Methods

The synthesis of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol typically involves the reaction of cyanuric chloride with 2,4-dimethylphenylamine to form an intermediate, which is then reacted with octoxyphenol. The reaction conditions often include the use of a Lewis acid catalyst and an inert solvent such as chlorobenzene. The process can be carried out in a one-pot synthesis, where all reactants are combined in a single reaction vessel [3][3].

Chemical Reactions Analysis

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is its ability to absorb UV light. The triazine ring and phenolic groups work together to absorb and dissipate UV radiation, preventing it from causing damage to the material or biological system. This compound can also act as an antioxidant, neutralizing free radicals generated by UV exposure .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H39N3O2

Molecular Weight

509.7 g/mol

IUPAC Name

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol

InChI

InChI=1S/C33H39N3O2/c1-6-7-8-9-10-11-19-38-29-14-12-13-28(30(29)37)33-35-31(26-17-15-22(2)20-24(26)4)34-32(36-33)27-18-16-23(3)21-25(27)5/h12-18,20-21,37H,6-11,19H2,1-5H3

InChI Key

QXWNYFBWEGRMEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1O)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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